molecular formula C17H18Br2N4O B11545877 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11545877
M. Wt: 454.2 g/mol
InChI Key: IKIFMJPGCCVBMG-UFFVCSGVSA-N
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Description

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of dibromophenyl and dimethylaminophenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves the reaction of 2,4-dibromoaniline with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
  • 2-[(4-Methoxyphenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
  • 2-[(4-Methylphenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide lies in its dibromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18Br2N4O

Molecular Weight

454.2 g/mol

IUPAC Name

2-(2,4-dibromoanilino)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H18Br2N4O/c1-23(2)14-6-3-12(4-7-14)10-21-22-17(24)11-20-16-8-5-13(18)9-15(16)19/h3-10,20H,11H2,1-2H3,(H,22,24)/b21-10+

InChI Key

IKIFMJPGCCVBMG-UFFVCSGVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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